5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

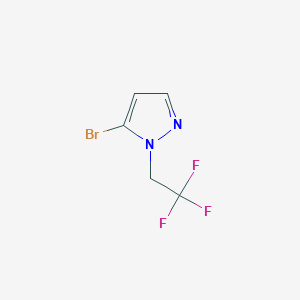

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic organic compound that contains a bromine atom, a trifluoroethyl group, and a pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the bromination of 1-(2,2,2-trifluoroethyl)-1H-pyrazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the trifluoroethyl group, which activates the pyrazole ring.

Mechanism : The trifluoroethyl group enhances ring polarization, stabilizing the transition state during the substitution. Bromine departure is facilitated by resonance stabilization with the pyrazole nitrogen atoms .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling access to complex aryl and heteroaryl derivatives.

Key Finding : The trifluoroethyl group does not interfere with catalytic cycles, making this compound a versatile coupling partner .

Bromine-Lithium Exchange

The bromine atom undergoes lithium-halogen exchange, enabling further functionalization.

Application : This intermediate is critical for synthesizing 5-functionalized pyrazoles, such as 5-boronic esters for further cross-coupling .

Oxidation and Reduction

The pyrazole ring remains stable under moderate redox conditions.

Note : The trifluoroethyl group enhances resistance to over-oxidation, preserving the pyrazole core.

Cycloaddition Reactions

The electron-deficient pyrazole participates in [3+2] cycloadditions with dipolarophiles.

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl propiolate | Toluene, 110°C, 12 h | Pyrazolo[1,5-a]pyrimidine derivative | 68% | |

| Phenyl isocyanate | DMF, RT, 24 h | Pyrazolo-triazole hybrid | 55% |

Mechanism : The reaction proceeds via a 1,3-dipolar intermediate stabilized by the pyrazole’s electron-withdrawing groups .

Functionalization via Directed Ortho-Metalation (DoM)

The bromine atom directs metalation at the 4-position for regioselective substitution.

Utility : This strategy enables sequential functionalization of the pyrazole ring at both the 4- and 5-positions .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole exhibit promising anticancer properties. The compound can act as an intermediate in the synthesis of potential therapeutic agents targeting various cancer types. Its structural modifications have shown to enhance its efficacy against tumor cells by inhibiting key metabolic pathways involved in cell growth and proliferation .

Enzyme Inhibition

The compound is known for its ability to inhibit specific enzymes, particularly cyclooxygenases (COX). Selective inhibition of COX-2 has been linked to anti-inflammatory effects, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional options.

Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Agrochemicals

The compound's unique trifluoroethyl group enhances its lipophilicity and metabolic stability, making it suitable for applications in agrochemicals. It can be utilized as a building block in the synthesis of herbicides and fungicides. The interaction profiles of this compound with biological targets involved in plant metabolism are particularly noteworthy, indicating its relevance in pest control strategies .

Materials Science

In materials science, this compound is explored for its role as a building block in the development of specialty chemicals and materials with unique properties. Its ability to undergo metal-halogen exchange reactions allows for further functionalization of the pyrazole ring, facilitating the design of novel materials with tailored characteristics for specific applications .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward methods that yield high purity products. Various synthetic routes have been developed to produce this compound efficiently while minimizing the use of hazardous reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Summary Table: Applications of this compound

| Application Area | Specific Uses | Biological Activities |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Enzyme inhibition (COX-2), antimicrobial |

| Agrochemicals | Herbicides and fungicides | Pest control |

| Materials Science | Specialty chemicals | Functionalization via metal-halogen exchange |

作用机制

The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoroethyl group and the bromine atom contribute to the compound’s reactivity and binding affinity, influencing its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyridin-2-one

- 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-indazole

- 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-imidazole

Uniqueness

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to its specific combination of a bromine atom and a trifluoroethyl group on the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects on different biological systems.

1. Structural Characteristics

The compound features a bromine atom at the 5-position and a trifluoroethyl group at the 1-position of the pyrazole ring. This specific configuration enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications. The molecular formula is C₅H₃BrF₃N₂, with a molecular weight of approximately 243.99 g/mol.

2.1 Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For example, a study highlighted that several pyrazole-based compounds showed potent activity against pathogenic microorganisms, with some derivatives demonstrating higher efficacy than others. The introduction of the trifluoroethyl group has been linked to enhanced antimicrobial activity due to increased lipophilicity .

2.2 Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been explored. A recent evaluation indicated that compounds similar to this compound displayed varying degrees of antioxidant activity. The presence of hydroxyl groups was found to significantly enhance antioxidant properties compared to other structural modifications .

2.3 Herbicidal Activity

Research into the herbicidal properties of pyrazole derivatives has shown promising results. For instance, compounds with a trifluoroethyl substitution at the 1-position exhibited superior herbicidal effects against specific weed species compared to their non-fluorinated counterparts. In greenhouse conditions, certain derivatives showed an inhibition rate exceeding 80% against Digitaria sanguinalis, indicating their potential as herbicides .

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Mechanism : The lipophilic nature allows for better membrane penetration, enhancing the compound's ability to disrupt microbial cell walls.

- Antioxidant Mechanism : The structural features facilitate electron donation, neutralizing free radicals and reducing oxidative stress.

- Herbicidal Mechanism : The compound's ability to inhibit specific enzymes involved in plant growth pathways contributes to its herbicidal activity.

4. Comparative Analysis

A comparative analysis of similar compounds reveals the significance of structural modifications on biological activity:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | C₇H₈BrN₂O₂ | 0.91 |

| 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | C₇H₈BrN₂O₂ | 0.94 |

| 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | C₇H₈BrN₂O₂ | 0.94 |

The incorporation of the trifluoroethyl group in these compounds has been shown to enhance their lipophilicity and overall biological activity compared to their counterparts lacking this modification .

5. Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A research group synthesized various pyrazole derivatives and assessed their antimicrobial properties against Gram-positive and Gram-negative bacteria. The study found that compounds with halogen substitutions exhibited significant antibacterial activity.

- Evaluation of Antioxidant Properties : Another study utilized in vitro assays to measure the antioxidant capacity of synthesized pyrazoles, confirming that certain modifications led to improved radical scavenging abilities.

属性

IUPAC Name |

5-bromo-1-(2,2,2-trifluoroethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c6-4-1-2-10-11(4)3-5(7,8)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFXQQOBRWIUQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。